molecular formula C20H28N4O2S B4610400 1'-[(4-Acetylphenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide

1'-[(4-Acetylphenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B4610400
M. Wt: 388.5 g/mol
InChI Key: GQYPKYIFPONLHF-UHFFFAOYSA-N
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Description

1’-[(4-Acetylphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a bipiperidine core, which is functionalized with an acetylphenyl group and a carbamothioyl moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[(4-Acetylphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide typically involves the reaction of pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone under inert reflux conditions . The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with the amino group of 4-aminoacetophenone to form the desired product. The reaction conditions, including temperature and solvent choice, are critical to achieving high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

1’-[(4-Acetylphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group would yield a carboxylic acid derivative, while reduction would produce an alcohol.

Scientific Research Applications

1’-[(4-Acetylphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 1’-[(4-Acetylphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, its enzyme inhibition activity is attributed to its ability to bind to the active site of enzymes like acetylcholinesterase, thereby preventing the breakdown of acetylcholine . This interaction is facilitated by the compound’s carbamothioyl group, which forms strong interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-[(4-Acetylphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide is unique due to its bipiperidine core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[(4-acetylphenyl)carbamothioyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2S/c1-15(25)16-5-7-17(8-6-16)22-19(27)23-13-9-20(10-14-23,18(21)26)24-11-3-2-4-12-24/h5-8H,2-4,9-14H2,1H3,(H2,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYPKYIFPONLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)(C(=O)N)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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